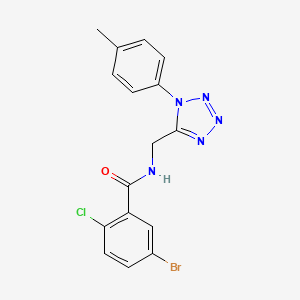
5-bromo-2-chloro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine and chlorine atoms on the benzene ring, along with a tetrazole moiety attached via a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps:
-
Bromination and Chlorination: : The starting material, benzamide, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 5 and 2 positions, respectively. This can be achieved using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst.
-
Tetrazole Formation: : The tetrazole ring is formed by reacting p-tolylamine with sodium azide (NaN3) under acidic conditions to yield 1-(p-tolyl)-1H-tetrazole.
-
Coupling Reaction: : The final step involves coupling the brominated and chlorinated benzamide with the tetrazole derivative. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine). Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
-
Oxidation and Reduction: : The tetrazole ring can be involved in redox reactions. For example, it can be oxidized using agents like hydrogen peroxide (H2O2) or reduced using hydrazine (N2H4).
-
Coupling Reactions: : The benzamide moiety can participate in coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: NaOH, KOtBu, DMF (dimethylformamide) as solvent.
Oxidation: H2O2, acetic acid as solvent.
Reduction: N2H4, ethanol as solvent.
Coupling: Palladium catalysts, phosphine ligands, toluene as solvent.
Major Products
Substitution: Products with various nucleophiles replacing the halogen atoms.
Oxidation: Oxidized tetrazole derivatives.
Reduction: Reduced forms of the tetrazole ring.
Coupling: Biaryl or diaryl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-2-chloro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules. Its halogenated benzene ring and tetrazole moiety make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of tetrazole-containing molecules with biological targets. Tetrazoles are known to mimic carboxylic acids, making them useful in drug design and development.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for developing new pharmaceuticals. Tetrazole derivatives are often explored for their antimicrobial, antifungal, and anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and ionic interactions with proteins, potentially inhibiting or modulating their activity. The halogen atoms may also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzamide: Lacks the tetrazole moiety, making it less versatile in biological applications.
N-(1-(p-Tolyl)-1H-tetrazol-5-yl)methylbenzamide: Lacks the halogen atoms, which may reduce its reactivity in certain chemical reactions.
5-Bromo-2-chloro-N-methylbenzamide: Lacks the tetrazole ring, limiting its potential in medicinal chemistry.
Uniqueness
5-Bromo-2-chloro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is unique due to the combination of halogen atoms and a tetrazole ring
Properties
IUPAC Name |
5-bromo-2-chloro-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN5O/c1-10-2-5-12(6-3-10)23-15(20-21-22-23)9-19-16(24)13-8-11(17)4-7-14(13)18/h2-8H,9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNNNVPRSNIKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
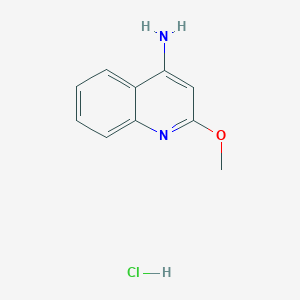
![N-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2528223.png)

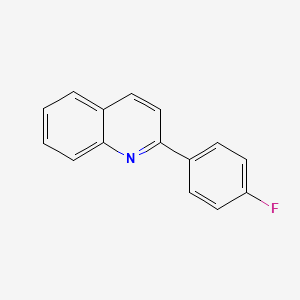
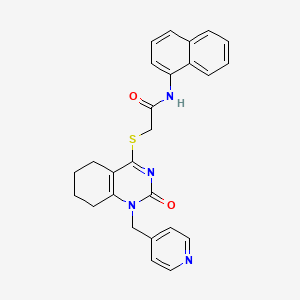
![3-((4-(3-chlorophenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2528231.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2528234.png)
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluorophenyl)amino)acrylonitrile](/img/structure/B2528235.png)
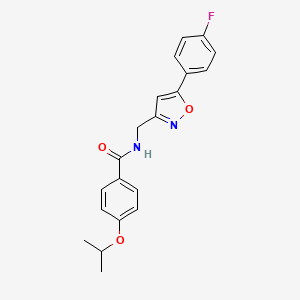
![3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide](/img/structure/B2528238.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2528242.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/new.no-structure.jpg)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2528244.png)
